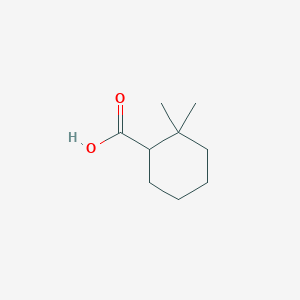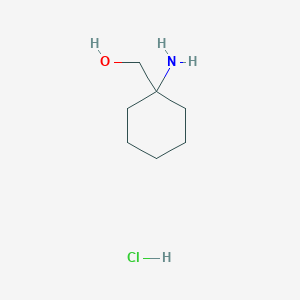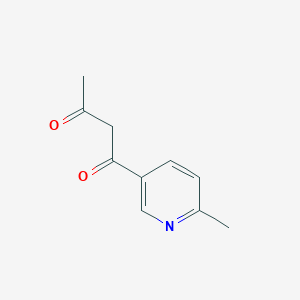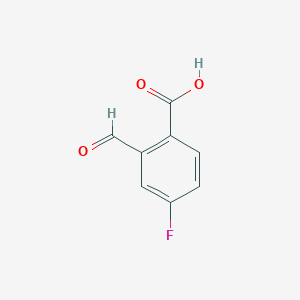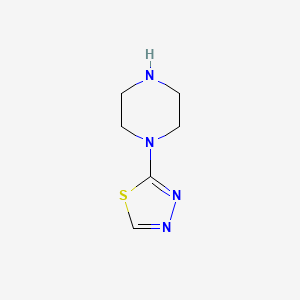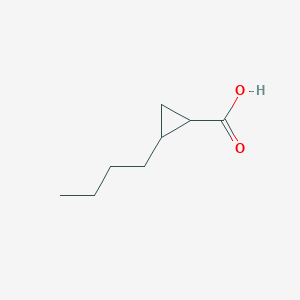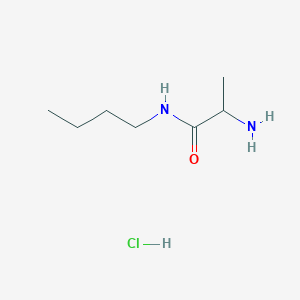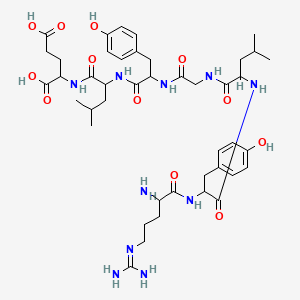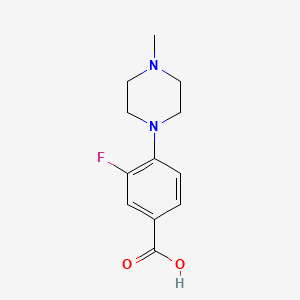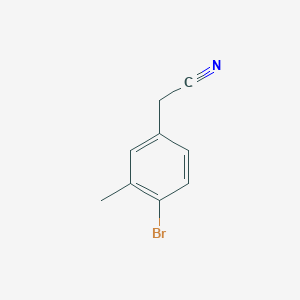
2'-Deoxyuridine 3'-benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyuridine 3’-benzoate is a derivative of 2’-deoxyuridine, a naturally occurring deoxynucleoside This compound is characterized by the substitution of a benzoate group at the 3’ position of the sugar moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine 3’-benzoate typically involves the reaction of 2’-deoxyuridine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently purified to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for 2’-Deoxyuridine 3’-benzoate are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxyuridine 3’-benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the benzoate group.
Substitution: The benzoate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOMe)
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: 2’-Deoxyuridine
Substitution: Various substituted uridine derivatives
Wissenschaftliche Forschungsanwendungen
2’-Deoxyuridine 3’-benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Potential use in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2’-Deoxyuridine 3’-benzoate involves its incorporation into DNA during replication. The benzoate group can interfere with normal base pairing, leading to disruptions in DNA synthesis and repair. This property makes it a valuable tool in studying DNA-related processes and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
2’-Deoxyuridine: The parent compound without the benzoate group.
Idoxuridine: A halogenated derivative used as an antiviral agent.
Bromodeoxyuridine: A brominated analog used in DNA labeling and cancer research.
Uniqueness: 2’-Deoxyuridine 3’-benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical properties and potential biological activities. This modification allows for specific interactions with DNA and other biomolecules, making it a versatile compound in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
33001-06-8 |
|---|---|
Molekularformel |
C16H16N2O6 |
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
[5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H16N2O6/c19-9-12-11(24-15(21)10-4-2-1-3-5-10)8-14(23-12)18-7-6-13(20)17-16(18)22/h1-7,11-12,14,19H,8-9H2,(H,17,20,22) |
InChI-Schlüssel |
BAVPJAHZOFCPIE-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
33001-06-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




